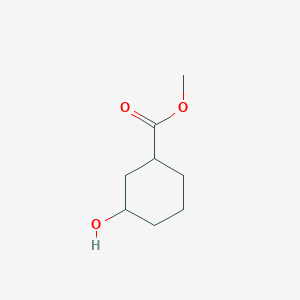

Methyl 3-hydroxycyclohexanecarboxylate

描述

Structure

2D Structure

3D Structure

属性

IUPAC Name |

methyl 3-hydroxycyclohexane-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H14O3/c1-11-8(10)6-3-2-4-7(9)5-6/h6-7,9H,2-5H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OXQRLBFDJMSRMM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1CCCC(C1)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H14O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70480537 | |

| Record name | Methyl 3-hydroxycyclohexanecarboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70480537 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

158.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

37722-82-0 | |

| Record name | Methyl 3-hydroxycyclohexanecarboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70480537 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | methyl 3-hydroxycyclohexane-1-carboxylate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Hydroboration Oxidation of a Cyclohexene Precursor

A powerful strategy for introducing a hydroxyl group with specific regiochemistry and stereochemistry is the hydroboration-oxidation of an alkene. masterorganicchemistry.com This two-step process can be applied to a precursor like Methyl cyclohex-3-enecarboxylate.

In the first step, borane (B79455) (BH₃), often used as a complex with tetrahydrofuran (B95107) (THF), adds across the double bond of the cyclohexene (B86901) ring. masterorganicchemistry.com The boron atom adds to the less substituted carbon (C-4), and a hydride adds to the more substituted carbon (C-3) in a concerted, syn-addition, meaning both atoms add to the same face of the ring. masterorganicchemistry.comyoutube.com This step results in the formation of an intermediate organoborane. In the second step, this intermediate is oxidized using hydrogen peroxide (H₂O₂) in the presence of a base (e.g., sodium hydroxide, NaOH), which replaces the carbon-boron bond with a carbon-oxygen bond, yielding the alcohol. masterorganicchemistry.com

This reaction sequence is notable for its anti-Markovnikov selectivity, placing the hydroxyl group at the C-3 position, and its syn-stereospecificity, which provides a high degree of stereochemical control. masterorganicchemistry.com

Table 2: Hydroboration-Oxidation Synthesis Pathway

| Starting Material | Step 1 Reagents | Intermediate Type | Step 2 Reagents | Final Product |

|---|---|---|---|---|

| Methyl cyclohex-3-enecarboxylate | Borane-Tetrahydrofuran Complex (BH₃·THF) | Organoborane | Hydrogen Peroxide (H₂O₂), Sodium Hydroxide (NaOH) | Methyl 3-hydroxycyclohexanecarboxylate |

Birch Reduction of an Aromatic Precursor

Another advanced methodology involves the derivatization of an aromatic precursor, such as Methyl 3-methoxybenzoate, using the Birch reduction. masterorganicchemistry.com This reaction employs a dissolving metal (typically sodium or lithium) in liquid ammonia (B1221849) with an alcohol as a proton source to reduce the aromatic ring to a 1,4-cyclohexadiene. wikipedia.orgnih.gov

The regiochemical outcome of the Birch reduction is dictated by the electronic nature of the substituents on the aromatic ring. For an electron-donating group like a methoxy (B1213986) group, the reduction occurs in a way that the substituent remains on a double bond in the resulting diene product. masterorganicchemistry.com The resulting 1-methoxy-cyclohexa-1,4-diene derivative is a key intermediate. This enol ether can be hydrolyzed under acidic conditions to yield a β-keto ester, Methyl 3-oxocyclohexanecarboxylate. Subsequent selective hydrogenation of the remaining double bond and reduction of the ketone, as described in section 2.2.2, yields the final target molecule. This multi-step pathway exemplifies a sophisticated use of selective transformations to convert a flat, aromatic starting material into a specific, saturated, three-dimensional cyclohexane (B81311) structure.

Chemical Transformations and Reaction Mechanisms of Methyl 3 Hydroxycyclohexanecarboxylate

Functionalization of the Hydroxyl Moiety

The secondary alcohol in Methyl 3-hydroxycyclohexanecarboxylate is a key site for functionalization, enabling its conversion to ketones, esters, and ethers through various established synthetic methodologies.

The oxidation of the secondary hydroxyl group in this compound yields Methyl 3-oxocyclohexanecarboxylate. This transformation can be achieved using a variety of reagents and methods, each with distinct advantages regarding reaction conditions, selectivity, and tolerance of other functional groups. organic-chemistry.orgwikipedia.org Common methods include those developed by Corey-Kim, Dess-Martin, Jones, Moffatt, and Swern.

Corey-Kim Oxidation: This method utilizes a complex formed from N-chlorosuccinimide (NCS) and dimethyl sulfide (DMS), often referred to as the Corey-Kim reagent. chemistrysteps.commasterorganicchemistry.comchemguide.co.uk The alcohol attacks the electrophilic sulfur atom of the reagent, forming an alkoxysulfonium salt. masterorganicchemistry.comresearchgate.net The addition of a hindered base, such as triethylamine (Et3N), facilitates an elimination reaction that yields the ketone, dimethyl sulfide, and triethylammonium chloride. chemistrysteps.commasterorganicchemistry.com While effective for secondary alcohols, a key advantage is its ability to proceed at temperatures above -25 °C, unlike the Swern oxidation. chemistrysteps.com

Dess-Martin Oxidation: The Dess-Martin periodinane (DMP) is a hypervalent iodine compound that serves as a mild and highly selective oxidizing agent for primary and secondary alcohols. synarchive.comnih.gov The reaction proceeds through a ligand exchange on the iodine atom, where the alcohol displaces an acetate group to form a periodinane intermediate. wikipedia.orgyoutube.com A base, typically the displaced acetate, then abstracts the alpha-proton from the alcohol, leading to the formation of the ketone. synarchive.com This oxidation is known for its mild, neutral pH conditions, rapid reaction times, and high yields, making it suitable for sensitive and complex substrates. synarchive.comnih.govkhanacademy.org

Jones Oxidation: This is a robust oxidation method employing Jones reagent, a solution of chromium trioxide (CrO3) in aqueous sulfuric acid and acetone. organic-chemistry.orgyoutube.com The reaction mechanism involves the formation of a chromate ester from the alcohol and chromic acid. organic-chemistry.orgnih.gov Subsequent elimination, often facilitated by a base like water, breaks the C-H bond at the alcohol carbon, forming the ketone and a reduced chromium species (Cr(IV)). organic-chemistry.org Due to its strong acidic nature and the use of toxic chromium, its application has been superseded by milder methods, though it remains a powerful tool for converting secondary alcohols to ketones. organic-chemistry.orgorganic-chemistry.org

Moffatt Oxidation: The Moffatt oxidation (or Pfitzner-Moffatt oxidation) uses dimethyl sulfoxide (DMSO) as the oxidant, activated by a carbodiimide, typically dicyclohexylcarbodiimide (DCC), in the presence of an acid catalyst. wikipedia.orgfiveable.me The mechanism involves the formation of a highly reactive sulfonium intermediate from DMSO and DCC. The alcohol attacks this intermediate, leading to an alkoxysulfonium ylide that decomposes to the final ketone, dimethyl sulfide, and dicyclohexylurea. wikipedia.org This method has been largely supplanted by the Swern oxidation, which often provides higher yields and simpler workup procedures. wikipedia.org

Swern Oxidation: A widely used and mild oxidation procedure, the Swern oxidation employs DMSO as the oxidant, which is activated by an electrophile such as oxalyl chloride or trifluoroacetic anhydride at low temperatures (typically -78 °C). masterorganicchemistry.comyoutube.com The alcohol adds to the activated DMSO species to form an alkoxysulfonium salt. libretexts.orgbyjus.com The addition of a hindered non-nucleophilic base, like triethylamine, generates a sulfur ylide, which undergoes an intramolecular proton transfer via a five-membered ring transition state to yield the ketone, dimethyl sulfide, and carbon dioxide and carbon monoxide (if oxalyl chloride is used). masterorganicchemistry.combyjus.comjk-sci.com A major advantage of this method is that it avoids the use of toxic heavy metals and the reaction conditions are mild enough to tolerate a wide array of functional groups. masterorganicchemistry.combyjus.com

Table 1: Comparison of Oxidation Methods for Secondary Alcohols

| Oxidation Method | Reagents | Typical Conditions | Advantages | Disadvantages |

|---|---|---|---|---|

| Corey-Kim | NCS, DMS, Et3N | Toluene, -25 °C to RT | Operates at higher temperatures than Swern. chemistrysteps.com | Unpleasant odor of DMS; potential for chlorination side products. chemistrysteps.comacs.org |

| Dess-Martin | Dess-Martin Periodinane (DMP) | CH2Cl2, Room Temperature | Mild, neutral pH, high selectivity, short reaction times. synarchive.comnih.gov | Reagent is potentially explosive and costly for large-scale use. synarchive.com |

| Jones | CrO3, H2SO4, Acetone | Acetone, 0 °C to RT | Inexpensive and powerful oxidant. nih.gov | Harsh acidic conditions; uses toxic heavy metal (Chromium). nih.govorganic-chemistry.org |

| Moffatt | DMSO, DCC, Acid Catalyst | Room Temperature | Mild conditions. | Often gives lower yields than Swern; difficult removal of dicyclohexylurea byproduct. wikipedia.org |

| Swern | DMSO, (COCl)2, Et3N | CH2Cl2, -78 °C | Mild conditions, high yields, avoids toxic metals. masterorganicchemistry.combyjus.com | Requires cryogenic temperatures; produces malodorous DMS. masterorganicchemistry.comacs.org |

The nucleophilic character of the hydroxyl group allows for the formation of esters and ethers.

Esterification: The hydroxyl group can be acylated to form a new ester functionality. This can be accomplished through several methods:

Fischer Esterification: In the presence of an acid catalyst, the hydroxyl group of this compound can react with a carboxylic acid in a reversible process to form a diester. chemguide.co.ukmasterorganicchemistry.com The mechanism involves protonation of the carboxylic acid carbonyl group by the acid catalyst, which enhances its electrophilicity. The alcohol then acts as a nucleophile, attacking the carbonyl carbon to form a tetrahedral intermediate. researchgate.netmasterorganicchemistry.com After a series of proton transfers, a molecule of water is eliminated, and subsequent deprotonation yields the ester product. researchgate.netorganic-chemistry.org To favor product formation, water is typically removed, or an excess of one of the reactants is used. chemguide.co.ukmasterorganicchemistry.com

Steglich Esterification: For sterically demanding substrates or those sensitive to strong acid, the Steglich esterification offers a mild alternative. chemistrysteps.com This method uses a coupling agent, like dicyclohexylcarbodiimide (DCC), and an acylation catalyst, typically 4-dimethylaminopyridine (DMAP). nih.govgordon.edu The carboxylic acid first reacts with DCC to form a highly reactive O-acylisourea intermediate. chemistrysteps.com DMAP, a superior nucleophile to the alcohol, intercepts this intermediate to form a reactive acylpyridinium species. chemistrysteps.comjove.com This "active ester" is then readily attacked by the hydroxyl group of this compound to furnish the desired ester, while the DCC is consumed to form the byproduct dicyclohexylurea (DCU). chemistrysteps.comgordon.edu

Etherification: The hydroxyl group can also be converted into an ether.

Williamson Ether Synthesis: This classical method involves a bimolecular nucleophilic substitution (SN2) reaction. masterorganicchemistry.com The reaction requires converting the alcohol into a more potent nucleophile, an alkoxide, by treating it with a strong base such as sodium hydride (NaH). This alkoxide can then react with a primary alkyl halide (e.g., methyl iodide or ethyl bromide). The alkoxide attacks the electrophilic carbon of the alkyl halide, displacing the halide and forming the ether C-O bond. masterorganicchemistry.com It is critical to note that because the substrate is a secondary alcohol, the choice of the alkylating agent is crucial. Using secondary or tertiary alkyl halides would lead to a competing E2 elimination reaction, yielding an alkene instead of the desired ether. masterorganicchemistry.com

Reactivity of the Carboxylate Group

The methyl ester group is susceptible to nucleophilic acyl substitution and can also be modified through reactions that involve the carboxylate functionality after hydrolysis.

The cleavage of the methyl ester to the corresponding carboxylic acid, 3-hydroxycyclohexanecarboxylic acid, is a fundamental transformation known as hydrolysis. This reaction can be catalyzed by either acid or base.

Acid-Catalyzed Hydrolysis: This is the reverse of the Fischer esterification. The mechanism begins with the protonation of the ester's carbonyl oxygen by an acid catalyst, which activates the carbonyl carbon for nucleophilic attack. A water molecule then attacks this electrophilic carbon, forming a tetrahedral intermediate. Following proton transfers, methanol is eliminated as a leaving group, and a final deprotonation step regenerates the acid catalyst and yields the carboxylic acid. The reaction is an equilibrium process, and to drive it to completion, a large excess of water is typically used.

Base-Promoted Hydrolysis (Saponification): This is the most common and generally irreversible method for ester hydrolysis. The reaction involves the nucleophilic attack of a hydroxide ion (from a base like NaOH or KOH) on the electrophilic carbonyl carbon of the ester. This forms a tetrahedral alkoxide intermediate. The intermediate then collapses, reforming the carbonyl double bond and expelling a methoxide ion (–OCH3) as the leaving group. In the final, irreversible step, the highly basic methoxide ion deprotonates the newly formed carboxylic acid, yielding a carboxylate salt and methanol. An acidic workup is required to protonate the carboxylate salt and isolate the final carboxylic acid product.

Following hydrolysis of the methyl ester to 3-hydroxycyclohexanecarboxylic acid, the resulting carboxyl group can be removed entirely through decarboxylation reactions. A prominent example that introduces a new functional group is halodecarboxylation.

Halodecarboxylation is a reaction that converts a carboxylic acid into an organic halide with one fewer carbon atom, releasing carbon dioxide. gordon.edu The most well-known example is the Hunsdiecker reaction.

Hunsdiecker Reaction Mechanism: This reaction typically involves the silver salt of a carboxylic acid and a halogen, such as bromine. gordon.edu For this compound, the ester must first be hydrolyzed to 3-hydroxycyclohexanecarboxylic acid, which is then converted to its silver salt (e.g., with silver(I) oxide). The mechanism is believed to proceed via a radical chain pathway: jove.com

Formation of Acyl Hypohalite: The silver carboxylate reacts with bromine to form an unstable acyl hypohalite intermediate. gordon.edu

Homolytic Cleavage: This intermediate undergoes homolytic cleavage of the weak oxygen-bromine bond, often initiated by heat or light, to generate a carboxyl radical and a bromine radical.

Decarboxylation: The carboxyl radical is unstable and rapidly loses a molecule of carbon dioxide to form a cyclohexyl radical.

Halogenation: The resulting cyclohexyl radical abstracts a halogen atom from another molecule of the acyl hypohalite or another halogen source to form the final alkyl halide product (e.g., 3-bromocyclohexanol) and propagate the radical chain. gordon.edu

This reaction provides a method to convert the carboxylate functionality into a halide, further diversifying the potential chemical transformations of the original molecule.

Decarboxylative Reactions

Cyclohexane (B81311) Ring Transformations and Rearrangements

The structural framework of this compound provides a versatile scaffold for a variety of chemical transformations that modify the cyclohexane ring. These reactions, often promoted by strong acids or specific catalysts, can lead to significant molecular rearrangements, the formation of new cyclic systems, and products with distinct stereochemistry.

Superacid-Promoted Molecular Rearrangements

In the presence of superacids, such as a mixture of fluorosulfuric acid (FSO₃H) and sulfur trioxide (SO₃), carbocations are generated, which can undergo complex molecular rearrangements. While direct studies on this compound are specific, the behavior of analogous structures, such as 1-hydroxy-2-methylcyclohexane carboxylic acid, provides significant insight. beilstein-journals.org Ionization of the hydroxyl group in a superacid medium leads to the formation of a carbocation. This highly reactive intermediate can then undergo a series of rearrangements, including hydride and methyl group shifts, to form more stable cationic species. beilstein-journals.org

These rearrangements are driven by the tendency to stabilize the positive charge. For instance, the initial formation of a superelectrophile can be followed by alkyl group migrations and successive hydride shifts. beilstein-journals.org This cascade of events can ultimately lead to ring contraction or expansion, or the formation of bicyclic structures. In the case of hydroxycyclohexane carboxylic acids, these rearrangements have been shown to yield protonated bicyclic lactones. beilstein-journals.org The reaction pathway is highly dependent on the specific superacid system used and the reaction conditions, such as temperature.

Table 1: Products from Superacid-Promoted Rearrangement of a Cyclohexane Carboxylic Acid Derivative beilstein-journals.org

| Starting Material | Superacid System | Temperature | Major Products |

| 1-hydroxy-2-methylcyclohexane carboxylic acid | FSO₃H-SO₃ | -20 °C | Mixture of three isomeric protonated lactones |

Intramolecular Cyclization Pathways

The presence of both a hydroxyl and a methyl ester group on the cyclohexane ring of this compound allows for various intramolecular cyclization reactions, typically resulting in the formation of lactones (cyclic esters). This transformation is commonly catalyzed by acids. The mechanism involves the protonation of the carbonyl oxygen of the ester, making the carbonyl carbon more electrophilic. The hydroxyl group then acts as an intramolecular nucleophile, attacking the activated carbonyl carbon. Subsequent elimination of methanol yields the lactone.

The stability of the resulting lactone ring, which can be five-membered (γ-lactone) or six-membered (δ-lactone) depending on the relative positions of the reacting groups, is a significant driving force for this reaction. inchem.org In the case of this compound, intramolecular cyclization would lead to the formation of a bicyclic lactone.

Other specialized intramolecular cyclization methods can also be envisioned. For instance, iodolactonization, a powerful method for constructing cyclic ethers and lactones, could be applied to an unsaturated derivative of the parent molecule. researchgate.net Furthermore, under different conditions, intramolecular radical cyclization could be initiated, leading to alternative carbocyclic or heterocyclic ring systems. acs.org

Stereochemical Outcomes in Nucleophilic Substitution (Sₙ1, Sₙ2) and Addition Reactions

The stereochemistry of the cyclohexane ring profoundly influences the outcomes of nucleophilic substitution and addition reactions. The hydroxyl group of this compound can be a leaving group after protonation or conversion to a better leaving group (e.g., a tosylate).

Sₙ2 Reactions: A bimolecular nucleophilic substitution (Sₙ2) reaction at the carbon bearing the hydroxyl group would proceed with an inversion of configuration. For this to occur, the nucleophile must attack from the side opposite to the leaving group (anti-periplanar attack). The chair conformation of the cyclohexane ring dictates the feasibility of this backside attack. An axial leaving group is generally more accessible for an Sₙ2 reaction than an equatorial one due to reduced steric hindrance from the ring itself.

Sₙ1 Reactions: A unimolecular nucleophilic substitution (Sₙ1) reaction would proceed through a planar carbocation intermediate. The nucleophile can then attack this intermediate from either face, potentially leading to a mixture of stereoisomers (racemization). However, the existing stereocenters on the ring can direct the incoming nucleophile to one face preferentially, resulting in a degree of stereoselectivity.

Addition Reactions: Nucleophilic addition to the carbonyl group of the methyl ester is also subject to stereochemical control by the cyclohexane ring. The bulky ring can hinder one face of the carbonyl group more than the other, leading to diastereoselective addition of nucleophiles like Grignard reagents or organolithium compounds. The stereochemistry of the final product is determined by the trajectory of the nucleophilic attack, which is generally favored from the less sterically hindered side. dalalinstitute.com

Catalytic Reaction Pathways Involving this compound

Catalytic processes offer efficient and selective routes for transforming this compound. The reactivity can be directed towards the functional groups or the cyclohexane ring itself.

Hydrogenation and hydrogenolysis are key catalytic transformations. Using catalysts such as Raney Nickel, Palladium, or Platinum, the ester group can be reduced. mdpi.com More forceful conditions can lead to the hydrogenolysis of the hydroxyl group, converting it into a hydrogen atom, or even opening the cyclohexane ring.

Dehydrogenation of the cyclohexane ring to form an aromatic system is another important catalytic pathway. researchgate.net Catalysts like platinum or palladium on a support (e.g., carbon) at elevated temperatures can facilitate the removal of hydrogen atoms to yield methyl 3-hydroxybenzoate.

Furthermore, the cyclohexane ring itself can undergo catalytic isomerization and ring-opening reactions. rsc.org Acidic catalysts, such as zeolites or sulfated zirconia, can promote ring contraction from the six-membered cyclohexane to a five-membered methylcyclopentane derivative. researchgate.net The specific products obtained depend heavily on the catalyst type, reaction temperature, and pressure. researchgate.net

Biosynthetic pathways also highlight potential catalytic transformations. In certain microorganisms, the formation of the cyclohexane ring of cyclohexanecarboxylic acid from shikimic acid involves a series of enzymatic dehydration, reduction, and isomerization steps, showcasing nature's catalytic strategies for modifying this ring system. researchgate.net

Table 2: Potential Catalytic Transformations of Cyclohexane Derivatives researchgate.netrsc.org

| Reaction Type | Catalyst | Typical Products |

| Dehydrogenation | Pt/C, Pd/C | Aromatic compounds (e.g., Toluene from Methylcyclohexane) |

| Ring Contraction/Isomerization | Acid-supported catalysts (e.g., Sulfated Zirconia) | Cyclopentane (B165970) derivatives (e.g., Dimethylcyclopentanes) |

| Catalytic Cracking | Zeolites | Ring-opened products, smaller alkanes, aromatic hydrocarbons |

Stereochemical Analysis and Characterization

Elucidation of Relative and Absolute Stereochemistry

The determination of the three-dimensional structure of methyl 3-hydroxycyclohexanecarboxylate isomers involves establishing both the relative and absolute stereochemistry. The relative stereochemistry (cis or trans) defines the orientation of the hydroxyl and methoxycarbonyl groups relative to each other on the cyclohexane (B81311) ring. The absolute stereochemistry (R/S configuration) at each chiral center defines the precise spatial arrangement of the atoms.

Modern analytical techniques are employed for this elucidation. Microcrystal Electron Diffraction (MicroED) has emerged as a powerful method for the rapid crystallographic analysis of small molecule micro- and nanocrystals, allowing for the unambiguous determination of absolute stereochemistry. nih.gov This technique is particularly valuable for complex pharmaceutical compounds and would be applicable for assigning the absolute configuration of the chiral centers in each stereoisomer of this compound. nih.gov

In addition to diffraction methods, Nuclear Magnetic Resonance (NMR) spectroscopy is a key tool for determining relative stereochemistry in solution. Techniques such as the Nuclear Overhauser Effect (NOE) can establish the spatial proximity of protons on the cyclohexane ring. For instance, in the cis isomer, a strong NOE correlation would be expected between the axial protons on the carbons bearing the two substituents when the ring is in its preferred diequatorial conformation.

Chromatographic Separation and Purification of Stereoisomers

Due to their different physical properties, the diastereomers of this compound (cis and trans isomers) can typically be separated using standard chromatographic techniques such as gas chromatography (GC) or High-Performance Liquid Chromatography (HPLC) on an achiral stationary phase. researchgate.net However, the separation of the enantiomers for both the cis and trans pairs requires chiral chromatography.

HPLC with Chiral Stationary Phases (CSPs) is a highly effective method for resolving enantiomers. mdpi.com CSPs create a chiral environment where the enantiomers of the analyte form transient diastereomeric complexes with different stabilities, leading to different retention times. For a molecule like this compound, CSPs based on macrocyclic antibiotics (like teicoplanin) or Cinchona alkaloids have proven effective for separating similar amino acid and cyclohexane derivatives. mdpi.commst.edu The separation mechanism often relies on interactions such as hydrogen bonding, dipole-dipole interactions, and steric hindrance between the analyte and the chiral selector.

Gas chromatography can also be employed for stereoisomer separation, particularly with the use of chiral capillary columns coated with modified cyclodextrins. researchgate.net The elution order of isomers in such systems depends on the strength of the molecular interaction between the analyte and the chiral stationary phase. researchgate.net

Table 1: Chromatographic Techniques for Stereoisomer Separation

| Chromatographic Method | Type of Isomer Separated | Stationary Phase Principle | Typical Application |

|---|---|---|---|

| HPLC / GC | Diastereomers (cis/trans) | Achiral (e.g., Silica, C18) | Separation based on differences in polarity and boiling point. |

| Chiral HPLC | Enantiomers | Chiral Stationary Phase (CSP) | Forms transient diastereomeric complexes with differing stabilities. |

| Chiral GC | Enantiomers and Diastereomers | Chiral Capillary Column (e.g., modified cyclodextrins) | Separation based on differential inclusion or interaction with the chiral phase. |

Conformational Analysis of Substituted Cyclohexane Derivatives

The cyclohexane ring is not planar and exists predominantly in a chair conformation to minimize angular and torsional strain. For substituted cyclohexanes like this compound, the substituents can occupy either axial (perpendicular to the ring's plane) or equatorial (in the plane of the ring) positions. libretexts.org The interconversion between the two chair conformations, known as a ring flip, causes axial substituents to become equatorial and vice versa. masterorganicchemistry.com

The stability of a particular conformation is largely determined by steric strain, particularly 1,3-diaxial interactions. These are steric repulsions between an axial substituent and the other two axial atoms (usually hydrogens) on the same side of the ring. libretexts.org Consequently, chair conformations that place larger substituent groups in the equatorial position are generally more stable. libretexts.org

For cis-methyl 3-hydroxycyclohexanecarboxylate , a ring flip interconverts a diequatorial conformer and a diaxial conformer. The diequatorial conformation is significantly more stable as it avoids the energetically unfavorable 1,3-diaxial interactions that would occur if both the hydroxyl and methoxycarbonyl groups were in axial positions. libretexts.org

For trans-methyl 3-hydroxycyclohexanecarboxylate , each chair conformation will have one substituent in an axial position and the other in an equatorial position. The relative stability of the two possible chair conformers depends on the steric bulk of the substituents. The conformer that places the larger group in the equatorial position will be lower in energy and thus more populated at equilibrium. libretexts.org The steric demand of a substituent is often quantified by its "A-value," which represents the free energy difference between the equatorial and axial conformations for a monosubstituted cyclohexane. A larger A-value indicates a stronger preference for the equatorial position.

Table 2: Conformational Preference of Isomers

| Isomer | Possible Conformations | More Stable Conformer | Reason for Stability |

|---|---|---|---|

| cis-Methyl 3-hydroxycyclohexanecarboxylate | (axial, axial) ⇌ (equatorial, equatorial) | Diequatorial | Avoids 1,3-diaxial interactions. libretexts.org |

| trans-Methyl 3-hydroxycyclohexanecarboxylate | (axial, equatorial) ⇌ (equatorial, axial) | Places the larger substituent in the equatorial position. | Minimizes steric strain from the bulkier group. libretexts.org |

Computational Chemistry and Molecular Modeling Studies

Quantum Chemical Calculations for Conformational and Stereoisomer Stability

The cyclohexane (B81311) ring can adopt several conformations, with the chair form being the most stable. The substituents on the ring, the hydroxyl and methyl carboxylate groups, can be in either axial or equatorial positions, leading to a variety of conformers and diastereomers (cis and trans isomers). Quantum chemical calculations, particularly Density Functional Theory (DFT), are instrumental in determining the relative stabilities of these different arrangements.

These calculations involve optimizing the geometry of each possible conformer and stereoisomer to find the lowest energy structure on the potential energy surface. The relative energies of these optimized structures provide a quantitative measure of their stability. Factors influencing stability include steric hindrance (1,3-diaxial interactions), intramolecular hydrogen bonding, and electronic effects. For methyl 3-hydroxycyclohexanecarboxylate, the interplay between the bulky methyl ester group and the hydroxyl group, which can act as a hydrogen bond donor and acceptor, is critical in dictating the preferred conformation.

Table 1: Hypothetical Relative Energies of this compound Conformers

| Diastereomer | Hydroxyl Position | Ester Position | Relative Energy (kcal/mol) |

| cis | Equatorial | Equatorial | 0.00 |

| cis | Axial | Axial | +5.4 |

| trans | Equatorial | Axial | +1.9 |

| trans | Axial | Equatorial | +2.5 |

| Note: This table is illustrative and based on general principles of conformational analysis of substituted cyclohexanes. Actual values would require specific DFT calculations. |

Generally, conformers with bulky substituents in the equatorial position are more stable due to the avoidance of steric strain from 1,3-diaxial interactions. Therefore, the cis-isomer with both substituents in the equatorial position is expected to be the most stable.

Molecular Modeling and Docking Simulations

Molecular docking is a computational technique used to predict the preferred orientation of one molecule (a ligand) when bound to a second molecule (a receptor, typically a protein). This method is fundamental in drug discovery and design for predicting the binding affinity and mode of action of a potential drug candidate.

While specific docking studies for this compound are not widely reported in the literature, the methodology can be applied to understand its potential biological activity. The first step involves identifying a relevant protein target. For instance, if the molecule is being investigated as a potential inhibitor of a specific enzyme, the three-dimensional structure of that enzyme would be used.

The docking process then involves:

Preparation of the Receptor: The protein structure, often obtained from the Protein Data Bank (PDB), is prepared by adding hydrogen atoms, assigning partial charges, and defining the binding site.

Preparation of the Ligand: The three-dimensional structure of the most stable conformer of this compound, as determined by quantum chemical calculations, is generated and optimized.

Docking Simulation: A docking algorithm systematically samples different orientations and conformations of the ligand within the binding site of the receptor, scoring each pose based on a force field that estimates the binding energy.

The results of a docking simulation provide a binding score (an estimate of the binding affinity) and a predicted binding pose, which details the specific interactions (e.g., hydrogen bonds, hydrophobic interactions) between the ligand and the protein. This information is invaluable for understanding the structure-activity relationship and for designing more potent analogs.

Computational Elucidation of Reaction Mechanisms

Computational chemistry plays a crucial role in elucidating the mechanisms of chemical reactions by mapping out the entire reaction pathway, including reactants, products, transition states, and intermediates. This provides a detailed understanding of the reaction kinetics and thermodynamics.

For a molecule like this compound, computational studies could be used to investigate various reactions, such as its synthesis or subsequent functional group transformations. For example, the reduction of a corresponding keto-ester to form the hydroxyl group is a key synthetic step. DFT calculations can be employed to:

Model the Reactants and Reagents: The structures of the starting materials and any catalysts or reagents are optimized.

Locate the Transition State: The transition state is the highest energy point along the reaction coordinate and is a critical structure for determining the reaction rate. Computational methods can search for and optimize the geometry of the transition state.

Calculate Activation Energies: The energy difference between the reactants and the transition state gives the activation energy, which is directly related to the reaction rate.

Identify Intermediates: Any stable species that are formed and consumed during the reaction can be identified and characterized.

By comparing the energy profiles of different possible pathways, the most likely reaction mechanism can be determined. This knowledge is essential for optimizing reaction conditions to improve yield and selectivity.

Prediction of Spectroscopic Parameters for Structural Confirmation (e.g., NMR Chemical Shifts)

Nuclear Magnetic Resonance (NMR) spectroscopy is a primary technique for determining the structure of organic molecules. The chemical shifts of the hydrogen (¹H) and carbon (¹³C) atoms are highly sensitive to their local electronic environment. Computational methods, particularly DFT in conjunction with the Gauge-Including Atomic Orbital (GIAO) method, can accurately predict NMR chemical shifts.

This predictive capability is especially useful for a molecule with multiple stereoisomers like this compound, where the experimental spectra can be complex and difficult to assign. The computational workflow typically involves:

Geometry Optimization: The geometries of all possible stereoisomers and their low-energy conformers are optimized using a suitable DFT method and basis set.

NMR Calculation: For each optimized structure, the magnetic shielding tensors are calculated.

Chemical Shift Prediction: The calculated shielding tensors are converted to chemical shifts by referencing them to a standard, typically tetramethylsilane (B1202638) (TMS).

Boltzmann Averaging: For flexible molecules, the predicted chemical shifts for each conformer are averaged, weighted by their Boltzmann population based on their relative energies.

By comparing the predicted NMR spectra for each possible isomer with the experimental spectrum, the correct stereochemistry of the synthesized compound can be confidently assigned.

Table 2: Hypothetical Predicted ¹³C NMR Chemical Shifts for cis and trans Isomers of this compound

| Carbon Atom | Predicted Chemical Shift (ppm) - cis Isomer | Predicted Chemical Shift (ppm) - trans Isomer |

| C1 (CH-OH) | 68.5 | 72.1 |

| C3 (CH-COOCH₃) | 45.2 | 43.8 |

| C=O | 175.8 | 176.2 |

| O-CH₃ | 51.9 | 52.3 |

| Note: This table is for illustrative purposes. Actual predicted chemical shifts would be generated from specific DFT calculations and can vary based on the level of theory and solvent model used. |

The differences in the predicted chemical shifts between the isomers arise from the different spatial arrangements of the atoms and the resulting changes in their electronic environments.

Applications in Advanced Organic Synthesis and Medicinal Chemistry

Role as a Chiral Building Block in Complex Molecule Synthesis

Chiral building blocks are essential components in the synthesis of complex, single-enantiomer molecules, particularly in the pharmaceutical industry where the stereochemistry of a drug is critical to its efficacy and safety. researchgate.netsymeres.com Molecules like Methyl 3-hydroxycyclohexanecarboxylate, possessing stereogenic centers, serve as foundational synthons from which more intricate molecular architectures can be constructed. uni-muenchen.desemanticscholar.org The process often involves leveraging the existing chirality of the building block to control the stereochemistry of subsequent reaction steps, a key strategy in asymmetric synthesis. researchgate.netnih.gov

The synthesis of enantiomerically pure pharmaceutical intermediates is a critical step in drug development. illinois.edu Chiral compounds derived from functionalized cyclohexanes are integral to many active pharmaceutical ingredients (APIs). The rigid cyclohexane (B81311) core of this compound allows for the well-defined spatial arrangement of functional groups, which is crucial for specific interactions with biological targets.

Through stereoselective reactions, this compound can be converted into a variety of intermediates. For example, the hydroxyl group can be transformed into other functionalities or used to direct the stereochemical outcome of reactions at other positions on the ring. The ester group can be hydrolyzed, reduced, or converted to an amide, providing further pathways for molecular elaboration. researchgate.net These transformations are fundamental in building the complex scaffolds of modern pharmaceuticals.

Table 1: Examples of Pharmaceutical Intermediate Classes Derived from Chiral Cyclohexane Scaffolds

| Intermediate Class | Key Structural Feature | Therapeutic Area Application (Examples) |

| Chiral Amino Alcohols | Amino and hydroxyl groups on the cyclohexane ring | Antidepressants, Antivirals |

| Substituted Piperidines | Nitrogen-containing heterocyclic ring derived from the cyclohexane core | Analgesics, Antipsychotics |

| Enantiopure Carboxylic Acids | Carboxyl group with defined stereochemistry on the ring | Anti-inflammatory, Cardiovascular drugs |

Biologically active compounds often feature complex, three-dimensional structures to ensure selective binding to proteins, enzymes, or nucleic acids. nih.govnih.gov this compound serves as a precursor for molecules where the cyclohexane moiety mimics the carbocyclic core of natural products or provides a rigid scaffold to orient pharmacophoric groups. The synthesis of such compounds relies on the strategic modification of the precursor's functional groups to build the final active molecule. nih.gov

Research has demonstrated the importance of hydroxylated cyclohexane rings in various biologically active molecules. These structures can be key components in compounds designed for a range of therapeutic applications, from anticancer to antiviral agents. nih.gov The ability to start with a chiral, functionalized building block like this compound streamlines the synthetic process and provides reliable access to the desired stereoisomer.

Development of Carbocyclic Nucleoside Analogues

Carbocyclic nucleoside analogues are a class of compounds where the furanose (sugar) ring of a natural nucleoside is replaced by a carbocyclic ring, typically a cyclopentane (B165970) or cyclohexane. nih.gov This structural modification imparts greater metabolic stability, as the ether linkage of the natural sugar is replaced by a more robust carbon-carbon bond, making the analogue resistant to enzymatic cleavage by phosphorylases. nih.gov

This compound represents a suitable starting scaffold for the synthesis of the carbocyclic portion of these analogues. The synthetic challenge lies in introducing the nucleobase and a hydroxymethyl group (or its equivalent) onto the cyclohexane ring with the correct stereochemistry. The existing hydroxyl and ester groups on the this compound ring provide the necessary chemical handles to perform these transformations, making it a key intermediate in the development of novel antiviral and anticancer agents. researcher.life

Table 2: Structural Comparison of Natural Nucleoside vs. Carbocyclic Nucleoside Analogue

| Feature | Natural Nucleoside (e.g., Adenosine) | Carbocyclic Nucleoside Analogue |

| Core Ring | Ribofuranose (a five-membered oxygen-containing heterocycle) | Cyclopentane or Cyclohexane |

| Linkage to Nucleobase | N-Glycosidic bond (C-N) | C-C bond |

| Key Functional Groups | 2', 3', and 5' hydroxyl groups | Hydroxyl groups on the carbocyclic ring |

| Metabolic Stability | Susceptible to enzymatic cleavage | Resistant to phosphorylases |

Synthesis of Constrained β-Peptides and Amino Acid Analogues

β-Peptides are polymers of β-amino acids that can fold into stable secondary structures, such as helices, similar to α-peptides (proteins). nih.gov Incorporating cyclic β-amino acids into a peptide chain introduces conformational constraints, which can enhance structural stability and biological activity. nih.gov Cyclohexane-based β-amino acids are particularly effective at inducing stable helical folds. nih.govchemrxiv.org

This compound is a precursor to constrained cyclic amino acid analogues. Through chemical transformations including amination (introduction of an amino group) and hydrolysis of the ester, it can be converted into various isomers of aminohydroxycyclohexanecarboxylic acid. unirioja.esrsc.org These amino acids can then be incorporated into peptide chains to create novel β-peptides or peptidomimetics with defined three-dimensional shapes. Such constrained peptides are valuable tools in drug discovery and for studying protein-protein interactions. beilstein-journals.org

Intermediates in Agrochemical Compound Development

The development of modern agrochemicals, such as herbicides, insecticides, and fungicides, relies on complex organic intermediates to build the final active ingredients. nbinno.comgugupharm.com These intermediates are foundational molecular structures that undergo further chemical modification to produce compounds with desired biological activity and environmental profiles. sphericalinsights.com

The structural features of this compound—a carbocyclic ring with hydroxyl and ester functionalities—make it a representative example of an intermediate that can be used in the synthesis of agrochemicals. nih.gov The cyclohexane core can serve as a scaffold for attaching various pharmacophores, while the functional groups provide reaction sites for building more complex molecules. The development of new crop protection agents often involves intricate synthetic pathways where such intermediates offer unique structural advantages for creating molecules that can interact with biological targets in pests or weeds. nbinno.com

Applications in Material Science and Catalyst Design

In material science and catalyst design, chiral organic molecules are used as building blocks for creating functional materials and asymmetric catalysts. researchgate.net Chiral ligands, for instance, can be coordinated to metal centers to create catalysts that facilitate enantioselective reactions, which are crucial in the fine chemical and pharmaceutical industries. nih.gov

Due to its chirality and functional groups, this compound has potential applications in these areas. The hydroxyl group can be used to anchor the molecule to a solid support or to coordinate with a metal center in a catalyst complex. The cyclohexane ring provides a rigid and sterically defined backbone. Furthermore, derivatives of this compound could be used as chiral monomers in the synthesis of specialty polymers with unique optical or recognition properties.

Design of Ligands for Functional Metal Complexes

The structural framework of this compound, featuring both a hydroxyl and a methyl ester group on a cyclohexane ring, offers multiple points for chemical modification, making it an attractive starting material for the synthesis of novel ligands. The hydroxyl group can be readily deprotonated to act as an anionic donor, or it can be derivatized to introduce other coordinating moieties. Similarly, the ester functionality can be hydrolyzed to the corresponding carboxylic acid or converted into an amide, hydrazide, or other functional groups, each capable of coordinating to a metal ion.

The cyclohexane backbone imparts a degree of conformational rigidity to the resulting ligands, which can be crucial for controlling the geometry and, consequently, the reactivity of the final metal complex. The stereochemistry of the substituents on the cyclohexane ring (cis/trans isomerism) further allows for the fine-tuning of the spatial arrangement of the coordinating atoms, influencing the metal's coordination sphere and its catalytic or biological activity.

While direct research detailing the use of this compound in ligand synthesis is not extensively documented in publicly available literature, the principles of coordination chemistry and ligand design strongly support its potential in this area. The synthesis of functional metal complexes often involves the reaction of a metal salt with a custom-designed organic ligand under specific reaction conditions. For instance, derivatives of similar hydroxy-ester compounds have been successfully used to create metal complexes with interesting biological activities.

One can extrapolate the potential of this compound by examining related structures. For example, research on other hydroxy-carboxylate derivatives has shown their ability to form stable complexes with a variety of transition metals and rare-earth elements. These complexes have been investigated for their catalytic activity in organic transformations, as luminescent materials, and as potential therapeutic agents. The specific steric and electronic profile of ligands derived from this compound would be expected to impart unique properties to their corresponding metal complexes.

Future research could explore the synthesis of polydentate ligands from this compound. For instance, the ester group could be converted to a hydrazide, which could then be reacted with a ketone or aldehyde to form a Schiff base ligand. The resulting ligand would possess multiple coordination sites (the hydroxyl oxygen, the amide oxygen, and the imine nitrogen), allowing for the formation of stable, chelated metal complexes. The properties of these complexes would be highly dependent on the nature of the metal ion and the specific stereoisomer of the this compound used as the precursor.

Table of Potential Ligand Modifications and Corresponding Metal Complex Applications:

| Ligand Modification from this compound | Potential Coordinating Atoms | Target Metal Ions | Potential Applications of Metal Complex |

| Hydrolysis to 3-hydroxycyclohexanecarboxylic acid | O (hydroxyl), O (carboxylate) | Transition metals (e.g., Cu, Zn, Co) | Catalysis, Antimicrobial agents |

| Aminolysis to N-substituted 3-hydroxycyclohexanecarboxamide | O (hydroxyl), O (amide) | Lanthanides, d-block elements | Luminescent probes, MRI contrast agents |

| Conversion to 3-hydroxycyclohexanehydrazide | O (hydroxyl), O (hydrazide), N (hydrazide) | Various transition metals | Catalysts for oxidation reactions |

| Schiff base formation from hydrazide derivative | O (hydroxyl), O (amide), N (imine) | Fe, Ru, Ni | Bio-inspired catalysis, Anticancer agents |

The data presented in the table is illustrative of the potential applications based on the known coordination chemistry of similar functional groups and is intended to highlight the untapped potential of this compound in the design of functional metal complexes. Further experimental validation is necessary to confirm these possibilities.

Biosynthetic Pathways and Biological Relevance

Biosynthesis of Cyclohexane-Containing Natural Products

The biosynthesis of molecules containing a cyclohexane (B81311) ring often begins with precursors from primary metabolism, such as shikimic acid. Through a series of enzymatic reactions involving dehydrations and reductions, the aromatic precursor is converted into a saturated cyclic structure without forming an aromatic intermediate. psu.edu

The thermoacidophilic bacterium Alicyclobacillus acidocaldarius is notable for its membrane composition, which is rich in ω-cyclohexyl fatty acids. These specialized fatty acids are crucial for the organism's ability to thrive in high-temperature and low-pH environments, as they allow for dense packing of the cell membrane. acs.org The biosynthesis of these fatty acids utilizes cyclohexanecarboxylic acid as a starter unit, which is then elongated in the same manner as conventional fatty acid synthesis.

The pathway to generate this cyclohexanecarboxylic acid starter unit begins with shikimic acid. psu.edu Research using blocked mutants of A. acidocaldarius has elucidated the sequence of intermediates. A key step in this pathway is the formation of (3S)-3-Hydroxycyclohexanecarboxylic acid. This intermediate is accumulated by a specific mutant, indicating its central role in the biosynthetic sequence. acs.org It is subsequently dehydrated to form 2-cyclohexenecarboxylic acid, which is later reduced to the final cyclohexanecarboxylic acid starter unit. acs.org Methyl 3-hydroxycyclohexanecarboxylate is the methyl ester derivative of this crucial biosynthetic intermediate.

The table below outlines the key intermediates in the conversion of shikimic acid to cyclohexanecarboxylic acid in A. acidocaldarius.

| Compound Name | Role in Pathway |

| Shikimic acid | Primary Precursor |

| (3R,4R)-3,4-Dihydroxycyclohexa-1,5-dienecarboxylic acid | First intermediate after initial elimination |

| 5-Hydroxycyclohex-1-enecarboxylic acid | Intermediate |

| (3S)-3-Hydroxycyclohexanecarboxylic acid | Key reduced intermediate |

| 2-Cyclohexenecarboxylic acid | Dehydrated intermediate |

| Cyclohexanecarboxylic acid | Final starter unit for fatty acid synthesis |

This interactive table summarizes the main steps in the biosynthetic pathway.

Precursor-directed biosynthesis is a powerful technique that leverages the substrate flexibility of biosynthetic enzymes to create novel analogues of natural products. rsc.org This method involves feeding a structurally modified, synthetic precursor to a microorganism, which then incorporates it into the final molecular structure, replacing the natural building block. rsc.orgnih.gov This approach has been successfully applied to polyketides and non-ribosomal peptides, which are often assembled from simple carboxylic acid or amino acid building blocks. rsc.org

The biosynthesis of the complex macrolide rapamycin (B549165) (and its precursor, prerapamycin) by Streptomyces hygroscopicus incorporates a cyclohexanecarboxylate (B1212342) starter unit derived from the shikimic acid pathway, similar to the process in A. acidocaldarius. researchgate.net Researchers have exploited this by introducing unnatural precursors to generate novel rapamycin analogues ("rapalogs"). nih.govresearchgate.net

A key strategy in modifying complex molecules like polyketides is the introduction of fluorine atoms, which can significantly alter their biological properties. biorxiv.org Precursor-directed biosynthesis allows for the creation of fluorinated analogues by supplying fluorine-containing building blocks to the fermentation culture. nih.gov For example, by exchanging specific enzyme domains within the polyketide synthase (PKS) machinery, it is possible to make the system accept fluorinated extender units like fluoromalonyl-CoA, leading to the site-specific incorporation of fluorine into the polyketide backbone. biorxiv.org This same principle can be applied to the starter unit. By feeding analogues of cyclohexanecarboxylic acid, it is possible to generate rapamycin or prerapamycin derivatives with modified cyclohexane rings, potentially including fluorinated versions, to explore new biological activities.

The table below illustrates the principle of precursor-directed biosynthesis.

| Natural Component | Fed Analogue (Example) | Resulting Product |

| L-Pipecolate (in Rapamycin) | (±)-Nipecotic acid | Prolyl-rapamycin |

| Malonyl-CoA (extender unit) | Fluoromalonyl-CoA | Fluorinated polyketide |

| Cyclohexanecarboxylic acid (starter unit) | Fluorinated cyclohexanecarboxylic acid analogue | Fluorinated prerapamycin analogue |

This interactive table demonstrates how natural precursors can be replaced by synthetic analogues to generate novel compounds.

常见问题

Q. What are the common synthetic routes for Methyl 3-hydroxycyclohexanecarboxylate, and how can reaction conditions be optimized?

this compound can be synthesized via acid-catalyzed cyclization or esterification. For example, boron trifluoride diethyl etherate (BF₃·Et₂O) has been used to cyclize hydroxy acids into cyclohexane derivatives under controlled conditions . Esterification of 3-hydroxycyclohexanecarboxylic acid with methanol, using sulfuric acid as a catalyst, is another route. Optimization involves adjusting reaction temperature, catalyst loading, and solvent polarity. Studies on analogous compounds highlight the impact of heating rates and catalyst choice on yield and purity .

Q. What purification techniques are recommended to achieve high-purity this compound for research?

Recrystallization (using solvents like ethanol/water mixtures) and column chromatography (silica gel with ethyl acetate/hexane eluents) are standard methods. While specific protocols for this compound are sparse, analogous cyclohexanecarboxylates emphasize the importance of monitoring purity via HPLC or GC-MS .

Q. What safety precautions are critical when handling this compound?

Use PPE (gloves, lab coat, goggles), work in a fume hood, and avoid inhalation or skin contact. First-aid measures include rinsing eyes with water for 15 minutes and seeking medical attention for ingestion . Store in sealed containers away from incompatible reagents like strong oxidizers .

Advanced Research Questions

Q. How can computational methods like DFT and molecular docking elucidate this compound’s reactivity and interactions?

Density Functional Theory (DFT) calculations can model electronic properties and reaction pathways, while molecular docking predicts binding affinities with biological targets. For example, DFT has been applied to analyze analogous cyclohexane derivatives to study steric and electronic effects on reactivity . Molecular dynamics simulations further validate conformational stability in solution .

Q. What strategies resolve stereochemical uncertainties in this compound synthesis?

Chiral catalysts (e.g., Sharpless catalysts) or enzymatic resolution can enforce stereoselectivity. X-ray crystallography and NOESY NMR are critical for confirming stereochemistry in solid and solution states, as demonstrated in studies of related trans- and cis-cyclohexanecarboxylates .

Q. How should researchers address contradictions in reported synthetic yields of this compound?

Systematic replication of reaction conditions (e.g., controlled heating rates, catalyst purity) is essential. For acid-catalyzed reactions, variables like moisture content and substrate ratios significantly impact yields. Cross-validate results using multiple analytical techniques (e.g., GC-MS, NMR) to rule out impurities .

Q. Methodological Notes

- Stereochemical Analysis : Use chiral columns in HPLC or polarimetry for enantiomeric excess determination.

- Data Reproducibility : Document batch-specific conditions (e.g., solvent suppliers, catalyst lots) to minimize variability.

- Safety Compliance : Follow GHS guidelines for labeling and disposal, as outlined in safety data sheets for structurally similar compounds .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。